Monascuspiloin: A Technical Guide on its Chemical Properties and Biological Activity
Monascuspiloin: A Technical Guide on its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Monascuspiloin, a fungal metabolite with promising anticancer and chemotherapeutic potentiation activities. The information is curated to support research and development efforts in oncology and related fields.
Chemical Identity and Structure
Monascuspiloin, also known as Monascinol, is a yellow pigment isolated from rice fermented with Monascus pilosus. Its chemical identity is well-characterized, providing a solid foundation for its study and potential therapeutic development.
| Property | Data |
| CAS Number | 1011244-19-1 |
| Molecular Formula | C₂₁H₂₈O₅ |
| Molecular Weight | 360.4 g/mol |
| Formal Name | (3S,3aR,9aR)-3a,4,8,9a-tetrahydro-3-(1-hydroxyhexyl)-9a-methyl-6-(1E)-1-propen-1-yl-2H-furo[3,2-g][1]benzopyran-2,9(3H)-dione |
| Synonyms | Monascinol |
| SMILES | C[C@]12--INVALID-LINK--([H])--INVALID-LINK--CCCCC">C@@HC(O1)=O |
| InChI | InChI=1S/C21H28O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16-18,22H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,17-,18+,21-/m1/s1 |
Biological Activity and Mechanism of Action
Monascuspiloin has demonstrated significant anticancer properties, particularly in prostate cancer models. Its primary mechanisms of action involve the induction of endoplasmic reticulum (ER) stress and autophagy, leading to cancer cell death.
Induction of Endoplasmic Reticulum (ER) Stress
Monascuspiloin treatment has been shown to induce ER stress in cancer cells. This is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. The induction of ER stress by Monascuspiloin is a key event that triggers downstream signaling pathways leading to apoptosis and autophagy.
Modulation of Signaling Pathways
Monascuspiloin exerts its effects by modulating key cellular signaling pathways that are often dysregulated in cancer:
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Akt/mTOR Pathway Inhibition: Monascuspiloin has been observed to inhibit the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), crucial components of a major cell survival pathway.[2] Inhibition of this pathway is a primary mechanism for the induction of autophagy.[2]
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AMPK Pathway Activation: In some cancer cell lines, Monascuspiloin activates the AMP-activated protein kinase (AMPK) pathway.[1] AMPK is a critical energy sensor that, when activated, can promote catabolic processes like autophagy and inhibit anabolic processes, thereby restricting cancer cell growth.
The interplay between the inhibition of the Akt/mTOR pathway and the activation of the AMPK pathway creates a cellular environment that strongly favors autophagy and apoptosis.
Signaling pathways modulated by Monascuspiloin.
Induction of Autophagy
A significant consequence of Monascuspiloin's activity is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3] In the context of cancer, sustained autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.
Experimental Protocols
This section details the methodologies for the isolation of Monascuspiloin and for the key experiments used to elucidate its mechanism of action.
Isolation and Purification of Monascuspiloin from Monascus pilosus
Monascuspiloin is a secondary metabolite produced during the fermentation of rice by Monascus pilosus. The following protocol outlines a general procedure for its extraction and purification.[4]
Workflow for Monascuspiloin isolation.
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Fermentation: Rice is inoculated with a spore suspension of Monascus pilosus and fermented for approximately 14 days at room temperature (25-30 °C).[5]
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Extraction: The dried, fermented rice is ground into a powder and extracted with 75% ethanol under ultrasonic extraction for 1 hour.
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Filtration and Concentration: The extract is filtered to remove solid rice particles, and the supernatant is concentrated under reduced pressure.
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Chromatography: The concentrated extract is subjected to column chromatography (e.g., silica gel) and eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate the components.
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Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Monascuspiloin.
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Final Purification: Fractions rich in Monascuspiloin are pooled, concentrated, and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the Akt/mTOR and AMPK pathways.[2]
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Cell Lysis: Cancer cells treated with Monascuspiloin are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting:
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The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-AMPK, total AMPK).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Detection of Autophagy
Acridine (B1665455) Orange Staining for Acidic Vesicular Organelles (AVOs)
Acridine orange is a fluorescent dye that accumulates in acidic compartments, such as autolysosomes, and fluoresces red. In the cytoplasm and nucleus, it fluoresces green.
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Cell Staining: Cells treated with Monascuspiloin are stained with acridine orange (e.g., 1 µg/mL) for 15-30 minutes.
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Washing: The cells are washed with phosphate-buffered saline (PBS).
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Visualization: The stained cells are observed under a fluorescence microscope. An increase in red fluorescence indicates an increase in the formation of AVOs, a hallmark of autophagy.
Transmission Electron Microscopy (TEM)
TEM provides ultrastructural evidence of autophagy by visualizing the formation of autophagosomes and autolysosomes.
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Cell Fixation: Cells are fixed with glutaraldehyde (B144438) and post-fixed with osmium tetroxide.
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Dehydration and Embedding: The fixed cells are dehydrated in a graded series of ethanol and embedded in resin.
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Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.
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Imaging: The sections are examined with a transmission electron microscope to identify the characteristic double-membraned autophagosomes.
Measurement of Endoplasmic Reticulum (ER) Stress
The induction of ER stress can be confirmed by measuring the expression of key ER stress marker proteins by Western blot.
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Protein Analysis: Following the Western blot protocol described in section 3.2, membranes are probed with primary antibodies against ER stress markers such as:
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Binding immunoglobulin protein (BiP/GRP78)
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Phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α)
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Activating transcription factor 4 (ATF4)
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C/EBP homologous protein (CHOP/GADD153)
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Data Analysis: An increased expression of these markers in Monascuspiloin-treated cells is indicative of ER stress induction.
Conclusion
Monascuspiloin is a natural product with well-defined anticancer activities centered on the induction of ER stress and autophagy through the modulation of the Akt/mTOR and AMPK signaling pathways. The experimental protocols provided herein offer a framework for the further investigation of this promising compound. Its potential to be used alone or in combination with other therapies warrants continued research and development.
References
- 1. Monascuspiloin from Monascus-Fermented Red Mold Rice Alleviates Alcoholic Liver Injury and Modulates Intestinal Microbiota [mdpi.com]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pigment Formation by Monascus pilosus DBM 4361 in Submerged Liquid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous detection of monacolins and citrinin of angkak produced by Monascus purpureus strains using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [agris.fao.org]
